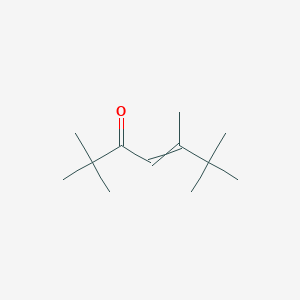

2,2,5,6,6-Pentamethylhept-4-en-3-one

Description

Properties

CAS No. |

3205-31-0 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-2,2,5,6,6-pentamethylhept-4-en-3-one |

InChI |

InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+ |

InChI Key |

JDSKGLJSYUSELX-CMDGGOBGSA-N |

SMILES |

CC(=CC(=O)C(C)(C)C)C(C)(C)C |

Isomeric SMILES |

C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C |

Canonical SMILES |

CC(=CC(=O)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bicyclo[4.3.0]nonan-2-one Derivatives (Patent EP1262481A1)

This method involves the following sequence:

Starting Material: 7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-one.

Step 1: Formation of Enolate and Halogenation

- The bicyclic ketone (200 g, 0.97 mol) is dissolved in tetrahydrofuran (THF) and treated with lithium diisopropylamide (LDA, 1.0 M in THF) and hexamethylphosphoramide (HMPA, 5 mol%) at -30°C.

- The reaction mixture is aged for 2 hours and warmed to 0°C.

- 1,2-Dibromoethane (200 g, 1.06 mol) is added over 2 hours.

- The mixture is warmed to room temperature and aged for 24 hours.

- Quenching is performed with 10% hydrochloric acid (200 mL).

- The crude product is washed with brine.

Step 2: Reduction

- The resulting 3-(2-bromoethyl)-7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-one (200 g, 0.63 mol) in toluene is treated with RED-AL® (sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene) at 60°C over 1 hour.

- The reaction is quenched with aqueous sodium hydroxide (50% NaOH, 200 g) at 60°C.

- The mixture is diluted with water (500 mL) and cooled to room temperature.

- The aqueous layer is separated and discarded.

Step 3: Formation of Alcohol Intermediate

- The 3-(2-bromoethyl)-7,7,8,9,9-pentamethylbicyclo[4.3.0]nonan-2-ol (50 g, 0.16 mol) is dissolved in THF and added to sodium hydride (6.4 g, 60% dispersion) in THF at room temperature.

Step 4: Final Product Isolation

- The organic layer is distilled to recover solvents and isolate 1,1,2,3,3-pentamethyl-5-prop-2-enyl-2,3,5,6,7-pentahydroinden-4-one.

- The product has a boiling point of 139-141°C at 7 mm Hg.

- 0.87-1.22 ppm (multiplet, 15H)

- 1.56-1.78 ppm (multiplet, 2H)

- 1.99-2.38 ppm (multiplet, 3H)

- 2.55-2.68 ppm (multiplet, 1H)

- 5.02-5.11 ppm (multiplet, 2H)

- 5.72-5.88 ppm (multiplet, 1H)

This method highlights the use of strong bases, halogenation, and selective reduction to build the pentamethyl-substituted enone framework.

Acid-Catalyzed Rearrangement of Allyloxy Indane Derivative

Starting Material: 5-(Allyloxy)-1,1,2,3,3-pentamethyl indane.

-

- The allyloxy indane (122 g, 0.5 mol) is mixed with PRIMOL (36 g) and heated to 180-200°C for 12 hours.

- The reaction mixture is distilled to yield 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol (boiling point 152-154°C at 5 mm Hg).

-

- The indan-4-ol derivative (38 g, 0.15 mol) is treated with p-toluenesulfonic acid (2.3 g, 0.01 mol) in toluene (100 mL) at 80-90°C for 15 hours.

- The reaction is quenched with 10% aqueous sodium carbonate.

- The organic layer is washed with brine and isolated.

- 0.96-1.42 ppm (multiplet, 15H)

- 1.87 ppm (quartet, 1H)

- 3.39 ppm (broad doublet, 2H)

- 5.02 ppm (broad singlet, 1H)

- 5.16-5.27 ppm (multiplet, 2H)

- 5.98-6.10 ppm (multiplet, 1H)

- 6.70 ppm (doublet, 1H)

- 6.95 ppm (doublet, 1H)

This method relies on acid-catalyzed rearrangement to form the pentamethylheptenone structure from an allyloxy indane precursor.

Base-Promoted Alkylation of Pinacolone (Literature Overview)

Although specific experimental details are limited, a common synthetic approach involves:

Starting Material: Pinacolone (3,3-dimethyl-2-butanone).

Reagents: Potassium tert-butoxide as a strong base.

Mechanism: The base abstracts an α-proton from pinacolone to form an enolate, which then undergoes alkylation with an appropriate alkyl halide containing the pentamethyl substitution pattern or allylic functionality.

Outcome: Formation of 2,2,5,6,6-pentamethylhept-4-en-3-one via controlled alkylation and subsequent elimination steps.

This route is favored for its relative simplicity and use of commercially available reagents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The bicyclic ketone-based synthesis provides a robust route to highly substituted enones with good control over stereochemistry and substitution pattern, suitable for fragrance intermediate production.

Acid-catalyzed rearrangements offer an alternative pathway, leveraging thermally induced transformations of allyloxy indane derivatives to achieve the target compound.

The base-promoted alkylation method, while less detailed in literature, represents a classical approach in synthetic organic chemistry for constructing substituted enones and is a potential scalable route.

Nuclear Magnetic Resonance (NMR) spectroscopy data from patent literature confirm the structural integrity and substitution pattern of intermediates and final products, supporting the reliability of these synthetic methods.

The compound’s boiling point ranges (139-141°C at 7 mm Hg and 152-154°C at 5 mm Hg for intermediates) indicate manageable purification via distillation.

Chemical Reactions Analysis

2,2,5,6,6-Pentamethylhept-4-en-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or hydrogen halides.

Scientific Research Applications

2,2,5,6,6-Pentamethylhept-4-en-3-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,5,6,6-Pentamethylhept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (4E)- and (4Z)-Isomers

The target compound has stereoisomers differing in the configuration of the double bond:

- (4E)-2,2,5,6,6-Pentamethylhept-4-en-3-one (CAS: 21451-78-5): The trans (E) configuration places the bulky tert-butyl groups (C(C)(C)C) on opposite sides of the double bond, reducing steric strain .

- (4Z)-2,2,4,6,6-Pentamethylhept-4-en-3-one (CAS: 6335-65-5): A positional isomer with methyl groups at positions 2, 2, 4, 6, and 6, altering branching and electronic effects .

Key Differences :

Positional Isomers and Analogous Ketones

a) 2,2,4,4-Tetramethyl-3-pentanone (CAS: 815-24-7)

Comparison :

- Volatility : The saturated structure and lower molecular weight suggest higher volatility compared to the target compound.

- Reactivity : Lacks a double bond, making it less reactive in conjugate addition reactions.

b) 2,2,4-Trimethylpentane (CAS: 540-84-1)

- Molecular Formula : C₈H₁₈

- Relevance: Highlights how branching affects physical properties.

Data Table: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Price (50 mg) |

|---|---|---|---|---|---|

| 2,2,5,6,6-Pentamethylhept-4-en-3-one | 3205-31-0 | C₁₂H₂₂O | 182.3 | 5 methyl groups, α,β-unsaturated ketone | Not listed |

| (4E)-Isomer | 21451-78-5 | C₁₂H₂₂O | 182.30 | E-configuration, tert-butyl groups | $248.00 |

| (4Z)-2,2,4,6,6-Pentamethylhept-4-en-3-one | 6335-65-5 | C₁₂H₂₂O | 182.30 | Z-configuration, altered branching | Not listed |

| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | C₉H₁₆O | 140.22 | Saturated ketone, 4 methyl groups | Not listed |

Research Findings and Inferences

Conjugation between the double bond and ketone may enhance UV absorption, a property relevant in spectroscopic analysis.

Synthetic Accessibility :

- The E isomer’s commercial availability suggests established synthetic routes, possibly via aldol condensation or oxidation of corresponding alcohols .

Biological Activity

Chemical Identity

2,2,5,6,6-Pentamethylhept-4-en-3-one is an organic compound with the molecular formula and a molecular weight of 182.30 g/mol. It appears as a yellow liquid with a boiling point of 177°C and a density of 0.839 g/cm³. The compound is primarily utilized in various scientific research applications, including chemistry and biology, and is noted for its potential biological activities.

The biological activity of 2,2,5,6,6-Pentamethylhept-4-en-3-one is attributed to its ability to interact with specific molecular targets within biological systems. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Such interactions may influence cellular responses through alterations in key proteins and enzymes involved in signal transduction pathways.

Antimicrobial Properties

Preliminary studies suggest that 2,2,5,6,6-Pentamethylhept-4-en-3-one exhibits antimicrobial activity against certain bacterial strains. This potential has led to investigations into its use as a natural antimicrobial agent in various applications.

Genotoxicity and Toxicological Studies

Research assessing the genotoxicity of related compounds indicates that 2,2,5,6,6-Pentamethylhept-4-en-3-one does not present significant genotoxic risks. For instance, studies on similar compounds have shown no statistically significant increases in mutant colonies in mammalian cells treated with concentrations up to 5000 μg/mL .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that while some exhibit significant biological activity (e.g., antifungal properties), 2,2,5,6,6-Pentamethylhept-4-en-3-one’s activity profile remains less characterized but promising for further exploration .

| Property | Value |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.30 g/mol |

| Boiling Point | 177°C |

| Density | 0.839 g/cm³ |

| CAS Number | 3205-31-0 |

Toxicological Data

| Endpoint | Result |

|---|---|

| Genotoxicity | Non-genotoxic (similar compounds) |

| Repeated Dose Toxicity | Adequate margin of exposure (>100) |

| Skin Sensitization | No expected sensitization induction level (NESIL) >4400 μg/cm² |

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of 2,2,5,6,6-Pentamethylhept-4-en-3-one revealed its effectiveness against specific bacterial strains. The compound was tested at varying concentrations to determine its Minimum Inhibitory Concentration (MIC). Results indicated a significant reduction in bacterial growth at higher concentrations.

Genotoxicity Assessment

In an assessment using L5178Y mouse lymphoma cells treated with the compound at concentrations of 500 μg/mL for both short (4 hours) and extended (24 hours) durations, no significant increase in mutant colonies was observed. This suggests that the compound does not exhibit mutagenic properties under the tested conditions .

Q & A

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Answer: Use accelerated stability testing with DOE (Design of Experiments) principles. Monitor degradation via UV-Vis spectroscopy and LC-MS, applying ANOVA to assess factor interactions. Control humidity and oxygen levels to isolate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.